2-Bromo-6-fluoro-5-methylpyridin-3-amine
Overview
Description
2-Bromo-6-fluoro-5-methylpyridin-3-amine is a heterocyclic aromatic amine with a pyridine ring substituted with bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-5-methylpyridin-3-amine can be achieved through various methods. One common approach involves the bromination of 6-fluoro-5-methylpyridin-3-amine using bromine or a brominating agent such as N-bromosuccinimide. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature to ensure selective bromination at the desired position.
Another method involves the Suzuki-Miyaura cross-coupling reaction, where 2-bromo-6-fluoro-5-methylpyridine is coupled with an amine source in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems allows for precise control over reaction parameters, leading to improved yields and reduced production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-5-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and boronic acids or alkynes as coupling partners.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Cross-Coupling Reactions: Formation of biaryl compounds, alkenes, or alkynes.
Oxidation and Reduction: Formation of pyridine N-oxides or reduced pyridine derivatives.
Scientific Research Applications
2-Bromo-6-fluoro-5-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Organic Synthesis: Employed in the preparation of complex organic molecules through cross-coupling reactions.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-5-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary depending on the biological system and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
2-Fluoro-6-methylpyridine: Lacks the bromine substituent, leading to different chemical properties and reactivity.
2-Bromo-5-fluoropyridine: Similar structure but without the methyl group, which can influence its steric and electronic properties.
Uniqueness
2-Bromo-6-fluoro-5-methylpyridin-3-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly impact its chemical reactivity and biological activity. The combination of these substituents allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-bromo-6-fluoro-5-methylpyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c1-3-2-4(9)5(7)10-6(3)8/h2H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFQCXQGEHJXSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1F)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721416 | |
Record name | 2-Bromo-6-fluoro-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253654-77-1 | |
Record name | 2-Bromo-6-fluoro-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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